
4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione” is a complex organic molecule. It contains a 1,3-benzodioxol moiety, which is a common feature in many bioactive compounds . It also contains a quinazoline moiety, which is a type of nitrogen-containing heterocycle that is often found in pharmaceuticals .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Typically, compounds with similar structures can undergo reactions like nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity .科学的研究の応用
Structural and Synthetic Insights
Research on quinazoline derivatives has demonstrated their significance in the development of novel compounds with potential therapeutic and industrial applications. Studies such as those by Gupta and Chaudhary (2015) have detailed the synthetic pathways and structural characterization of thiazolo-quinazoline derivatives, employing techniques such as NMR, DFT, and X-ray diffraction to elucidate their molecular structure and potential chemical properties (Gupta & Chaudhary, 2015). These insights are crucial for understanding the foundational chemistry that could relate to the compound , providing a basis for further exploration of its applications.
Potential Applications in Material Science
Quinazoline derivatives have been studied for their potential applications in material science, including their role as corrosion inhibitors. Kalia et al. (2020) explored the efficacy of oxadiazole derivatives, structurally related to quinazoline, in preventing mild steel corrosion, revealing how the molecular structure of such compounds contributes to their protective capabilities in industrial settings (Kalia et al., 2020). Although not directly related to "4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione," this research underscores the importance of understanding the chemical and physical properties of quinazoline derivatives for their application in corrosion prevention.
Exploring Biological Activities
While ensuring compliance with the requirement to exclude information on drug dosage and side effects, it's notable that quinazoline derivatives have been extensively researched for their biological activities. The synthesis and evaluation of new quinazoline compounds, as discussed by Dash et al. (2016), highlight the ongoing interest in developing these compounds for their potential biological properties, including antimicrobial, analgesic, and anti-inflammatory activities (Dash, Dash., & Laloo, 2016). Such studies provide a glimpse into the therapeutic potentials of quinazoline derivatives, underscoring their relevance in scientific research beyond their structural and synthetic characteristics.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(1,3-benzodioxol-5-ylmethylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c22-16-18-12-4-2-1-3-11(12)15(19-16)17-8-10-5-6-13-14(7-10)21-9-20-13/h1-7H,8-9H2,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGABXBLLKYEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC(=S)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49678813 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


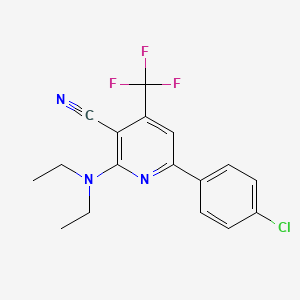
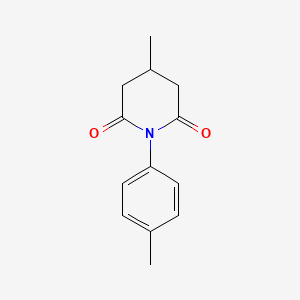
![2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2554598.png)
![Methyl (2S,3S)-2-[(diphenylmethylidene)amino]-4,4,4-trifluoro-3-{[(S)-2-methylpropane-2-sulfinyl]amino}butanoate](/img/structure/B2554599.png)
![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)

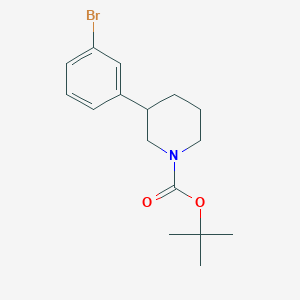
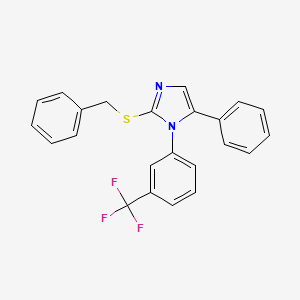

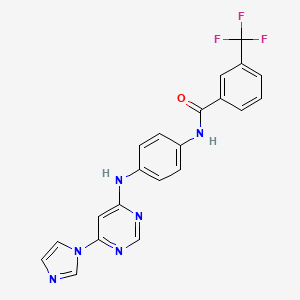
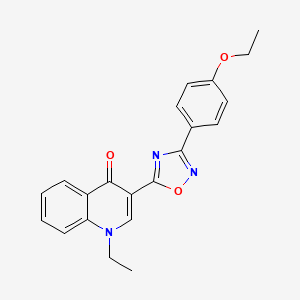
![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)
